![molecular formula C28H30N4S B11087526 2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11087526.png)
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine derivatives are reacted with formaldehyde and a suitable amine . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately causing cell death. The compound may also interfere with the integrity of microbial cell membranes, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with similar structural features but different biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another triazole derivative with potential antimicrobial properties.
Uniqueness
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of structural features, which contribute to its potent antimicrobial and antifungal activities.
Properties
Molecular Formula |
C28H30N4S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C28H30N4S/c1-22-12-14-25(15-13-22)27-29-31(28(33)32(27)26-10-6-3-7-11-26)21-30-18-16-24(17-19-30)20-23-8-4-2-5-9-23/h2-15,24H,16-21H2,1H3 |
InChI Key |
FCXSKWVWZUXSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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